molecular formula C23H34N2O B8243105 (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

Cat. No.: B8243105
M. Wt: 354.5 g/mol
InChI Key: QOGWCBQYEJQDDP-IBGZPJMESA-N
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Description

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral compound with a complex structure that includes a pyridine ring, an oxazole ring, and a dicyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Dicyclohexylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction where dicyclohexylmethane is introduced to the pyridine ring.

    Construction of the Oxazole Ring: The oxazole ring is usually formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer, which can be achieved through chiral chromatography or using chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyridine ring or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can lead to partially or fully reduced pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic properties in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activities and properties.

    2-(6-(Cyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole: A similar compound with a cyclohexylmethyl group instead of a dicyclohexylmethyl group.

    2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole: A derivative with a methyl group instead of an ethyl group.

Uniqueness

(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both dicyclohexylmethyl and ethyl groups

Properties

IUPAC Name

(4S)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O/c1-2-19-16-26-23(24-19)21-15-9-14-20(25-21)22(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h9,14-15,17-19,22H,2-8,10-13,16H2,1H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGWCBQYEJQDDP-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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